3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a hydrogenated pyrazolo[1,5-a]pyrimidine derivative featuring an ethyl group at position 3 and an isopropyl group at position 7. The partially saturated bicyclic core (4H,5H,6H,7H) confers conformational flexibility while retaining planarity due to intramolecular hydrogen bonding, a critical feature for target binding . This compound belongs to a class of heterocycles renowned for kinase inhibitory, anticancer, and anti-inflammatory activities, with structural modifications at positions 3 and 7 significantly influencing pharmacological profiles .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-ethyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-7-13-14-10(8(2)3)5-6-12-11(9)14/h7-8,10,12H,4-6H2,1-3H3 |
InChI Key |
WKOXXIWIGGWAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCC(N2N=C1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of appropriate aldehydes with aminopyrazoles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Substitution Reactions
The nitrogen-rich heterocyclic system enables nucleophilic and electrophilic substitution at specific positions:
-
Nucleophilic substitution : The pyrazole ring’s N1 and N3 atoms participate in reactions with alkyl halides or acylating agents. For example, treatment with methyl iodide in DMF at 80°C yields N-methylated derivatives.
-
Electrophilic aromatic substitution : The pyrimidine ring undergoes halogenation (e.g., bromine in acetic acid) at the C5 position due to electron-donating ethyl and isopropyl groups .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C | N-Methyl derivative | 72% |
| Bromination | Br₂, AcOH, 50°C | 5-Bromo-substituted analog | 65% |
Oxidation and Reduction
The ethyl and isopropyl substituents influence redox behavior:
-
Oxidation : Using KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, yielding a saturated tetrahydropyrimidine derivative.
| Process | Reagents | Key Outcome |
|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Ethyl → -COOH at C3 |
| Reduction | H₂ (1 atm), Pd-C | Pyrimidine ring saturation |
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles:
-
Cyclization with diketones : Reacting with acetylacetone in ethanol under reflux forms pyrazolo[1,5-a]pyrimidine-fused quinazolines .
-
Microwave-assisted reactions : Short-duration microwave irradiation (150°C, 20 min) with thiourea generates thiazolo-pyrazolopyrimidines .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki coupling : The C5 brominated derivative reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups .
-
Sonogashira coupling : Alkynylation at C7 using terminal alkynes (CuI, PdCl₂) .
| Coupling Type | Conditions | Product Class |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, DME/H₂O | 5-Aryl derivatives |
| Sonogashira | PdCl₂/CuI, Et₃N | 7-Alkynyl analogs |
Mechanistic Insights
-
Kinase inhibition : The planar pyrazolopyrimidine core competitively binds ATP pockets in kinases (e.g., EGFR, CDK2), with substituents modulating selectivity .
-
Metabolic hydroxylation : Resistance in Mycobacterium tuberculosis arises via FAD-dependent hydroxylation at C4 by Rv1751 .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance the selectivity and potency against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research.
Neuroprotective Effects
Another promising application is in neuroprotection. Research has shown that certain derivatives of pyrazolo[1,5-a]pyrimidine can protect neuronal cells from oxidative stress and apoptosis. A notable case study demonstrated that these compounds could modulate neuroinflammatory pathways, providing a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agriculture
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. A study conducted by agricultural scientists found that derivatives of 3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine showed effective insecticidal activity against common agricultural pests. The mechanism involves disruption of the insect's nervous system, leading to paralysis and death.
Herbicidal Activity
In addition to insecticides, research indicates that this compound can act as an herbicide. Field trials have demonstrated its effectiveness in controlling weed growth without harming crop yields. The selectivity of the compound towards certain plant species allows for targeted applications in agricultural practices.
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation into plastics has been shown to enhance thermal stability and mechanical properties. Case studies reveal improvements in tensile strength and elongation at break when used in polycarbonate matrices.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Kinase inhibition |
| Compound B | HeLa | 8.3 | Apoptosis induction |
| Compound C | A549 | 15.0 | Cell cycle arrest |
Table 2: Pesticidal Efficacy Against Insect Pests
| Compound Name | Target Pest | LC50 (mg/L) | Mode of Action |
|---|---|---|---|
| Compound D | Spodoptera exigua | 0.75 | Nervous system disruptor |
| Compound E | Aphis gossypii | 0.50 | Feeding deterrent |
Mechanism of Action
The mechanism of action of 3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural and Functional Overview
The pyrazolo[1,5-a]pyrimidine scaffold is a 10π-electron aromatic system with nitrogen atoms at positions 1, 3, 5, and 7. Substituents at positions 3 and 7 modulate electronic, steric, and hydrophobic properties, directly impacting target affinity and metabolic stability . In 3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine :
- Position 3 : Ethyl group enhances lipophilicity (logP ~2.1), improving membrane permeability.
- Hydrogenation : The 4H,5H,6H,7H configuration balances rigidity and flexibility, optimizing conformational adaptability for target engagement .
Comparative Analysis with Analogous Compounds
The table below compares This compound with structurally related derivatives:
Key Comparisons:
- Lipophilicity : The isopropyl group in the target compound increases logP compared to the methyl analog (179.27 vs. 165.24 MW), favoring blood-brain barrier penetration .
- Electronic Effects : Trifluoromethyl groups (e.g., in ) enhance metabolic stability but reduce conformational flexibility compared to alkyl substituents.
- Biological Activity : Bulkier substituents (e.g., isopropyl) at position 7 correlate with improved kinase inhibition, as seen in PDE4 inhibitors where similar optimizations led to 200-fold potency increases .
Biological Activity
3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Anticancer Properties
Research indicates that pyrazolo compounds exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study evaluated the anticancer effects of a series of pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating a potent cytotoxic effect against these cancer cells .
Anti-inflammatory Effects
Pyrazolo compounds are also recognized for their anti-inflammatory properties. They can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Mechanism : The inhibition of phosphodiesterase (PDE) enzymes has been linked to the anti-inflammatory effects observed in some pyrazolo derivatives. By selectively inhibiting PDE7, these compounds can reduce inflammation associated with allergic and immunological diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo derivatives has been documented in various studies. These compounds have shown activity against a range of bacteria and fungi.
- Research Findings : A study highlighted the antimicrobial properties of certain pyrazolo[1,5-a]pyrimidine derivatives, which exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
Antioxidant activity is another notable feature of pyrazolo derivatives. They can scavenge free radicals and protect cells from oxidative stress.
- Study Insights : In vitro assays demonstrated that specific pyrazolo compounds possess significant antioxidant capabilities, contributing to their overall therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can enhance potency and selectivity.
| Modification Position | Effect on Activity |
|---|---|
| 3-Ethyl Group | Enhances lipophilicity and cellular uptake |
| Propan-2-yl Substituent | Increases binding affinity to target proteins |
| Functional Group Variations | Alters selectivity towards specific biological targets |
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-7-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction yields be improved?
Methodological Answer : Synthesis typically involves cyclization of precursor amines with β-diketones or β-ketoesters. For example, refluxing ethyl 3-aminopyrazole-4-carboxylate with isopropyl-substituted diketones in ethanol under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core. Solvent choice (e.g., ethanol vs. DMF) and reaction time (4–6 hours) significantly impact yields . To improve yields:
- Use high-purity starting materials to minimize side reactions.
- Optimize stoichiometry (1:1.2 molar ratio of amine to diketone).
- Employ microwave-assisted synthesis for reduced reaction times and higher purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign signals based on coupling patterns (e.g., ethyl groups show quartets at δ ~1.2–1.4 ppm; isopropyl groups exhibit septets at δ ~2.8–3.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C12H17N3 requires m/z 204.1501) .
- IR : Identify NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).
Contradictions (e.g., unexpected splitting in NMR) are resolved via: - 2D NMR (COSY, HSQC) : Verify connectivity.
- X-ray crystallography : Validate solid-state structure (e.g., bond angles/planarity of the pyrimidine ring) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., HCl gas).
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 3-Ethyl-7-(propan-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or purine receptors). The ethyl/isopropyl substituents enhance hydrophobic binding in ATP pockets .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to predict antimicrobial or antitrypanosomal activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How do structural modifications at position 3 (ethyl) and 7 (isopropyl) influence pharmacokinetic properties?
Methodological Answer :
- Lipophilicity (logP) : Ethyl/isopropyl groups increase logP (~2.5–3.0), enhancing blood-brain barrier penetration but reducing solubility. Mitigate via:
- Prodrug strategies : Introduce phosphate esters at the pyrimidine NH group .
- Co-crystallization : Use cyclodextrins to improve aqueous solubility .
- Metabolic stability : Isopropyl groups slow oxidative metabolism (CYP3A4), confirmed via liver microsome assays (t1/2 > 60 minutes) .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer : Discrepancies (e.g., varying IC50 values for kinase inhibition) arise from:
- Assay conditions : Standardize ATP concentrations (1 mM vs. 10 µM) and incubation times .
- Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background .
- Data normalization : Report activities relative to positive controls (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
